methyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate dihydrochloride
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Overview
Description
Methyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate dihydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyrazole ring, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the pyrazole ring.
Esterification: The resulting compound is then esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Formation of the Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of the corresponding alcohol.
Substitution: Introduction of various functional groups onto the pyrazole ring.
Scientific Research Applications
Chemistry
In chemistry, methyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate dihydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of pyrazole derivatives on biological systems. Its potential as a pharmacophore makes it a candidate for drug discovery and development.
Medicine
Medicinally, pyrazole derivatives have been investigated for their anti-inflammatory, analgesic, and antimicrobial properties. This compound could serve as a lead compound for the development of new therapeutic agents.
Industry
Industrially, the compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of methyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate dihydrochloride involves its interaction with biological targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the pyrazole ring can participate in π-π stacking or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate dihydrochloride: Similar in structure but with a piperidine ring instead of a pyrazole ring.
Ethyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate: Similar but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of both an aminomethyl group and a methyl ester. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications.
Properties
IUPAC Name |
methyl 2-[4-(aminomethyl)-3,5-dimethylpyrazol-1-yl]acetate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.2ClH/c1-6-8(4-10)7(2)12(11-6)5-9(13)14-3;;/h4-5,10H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWDSTJTISLILR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)OC)C)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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